molecular formula C14H16N2O2 B1268458 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 93045-47-7

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1268458
CAS RN: 93045-47-7
M. Wt: 244.29 g/mol
InChI Key: JYAMNOJMPNSKGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid derivatives involves multiple steps, including the novel and efficient routes highlighted in recent studies. For example, a simple and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised, showing the versatility of pyrazole bromide intermediates in generating these compounds in good yield through selective reactions (Bobko et al., 2012). Additionally, the synthesis of related pyrazolo derivatives with different functional groups has been reported, demonstrating the chemical flexibility and utility of the tert-butyl pyrazole framework (Zhang et al., 2022).

Molecular Structure Analysis

Studies on the molecular structure of pyrazole derivatives, including 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, reveal complex hydrogen-bonded networks and crystal packing. For instance, hydrogen-bonded chains and supramolecular assemblies have been observed, indicating the significance of hydrogen bonding in determining the structural characteristics of these compounds (Abonía et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid derivatives involves interactions with various reagents, leading to a plethora of chemical transformations. These compounds participate in reactions that yield new pyrazole-based molecules with potential applications in different domains. For example, the reactivity towards electrophiles and nucleophiles has been explored, showcasing the versatility of these pyrazole derivatives in organic synthesis (Grotjahn et al., 2002).

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

  • Hydrogen-bonded Structures : Research has shown that derivatives of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid form various hydrogen-bonded structures. These include chains formed by C-H...N hydrogen bonds and tetramolecular aggregates linked by a combination of C-H...N and C-H...O hydrogen bonds (Abonía et al., 2007).

  • Supramolecular Structures : Another study focused on the hydrogen-bonded supramolecular structures of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles. These structures exhibited a range of architectures, from chains to sheets, influenced by different hydrogen-bonding patterns (Castillo et al., 2009).

Chemical Synthesis and Modification

  • Multigram Synthesis : The compound has been used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, indicating its utility in large-scale chemical production (Iminov et al., 2015).

  • Synthesis of N-substituted Carboxylates : Researchers synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, exploring their potential as nonlinear optical materials (Chandrakantha et al., 2013).

  • Ugi Reaction Utility : The compound has been shown to be useful in the Ugi reaction for the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating its versatility in organic synthesis (Nikulnikov et al., 2009).

Supramolecular Assemblies

  • Formation with Benzene-1,3,5-tricarboxylic Acid : Studies have shown the formation of different supramolecular assemblies when combined with benzene-1,3,5-tricarboxylic acid, indicating potential applications in crystal engineering (Singh et al., 2015).

  • Versatile Intermediate Synthesis : It has been used as a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing its adaptability in chemical synthesis (Bobko et al., 2012).

properties

IUPAC Name

5-tert-butyl-2-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAMNOJMPNSKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346328
Record name 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

CAS RN

93045-47-7
Record name 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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